3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine
Description
3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a 3-chlorobenzylthio group at position 3 and a 4-methoxyphenyl group at position 5. The compound’s synthesis typically involves the reaction of a triazolethione precursor with halides under basic conditions, as described in methods using InCl₃ as a catalyst . Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents in this compound suggests a balance between lipophilicity and solubility, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C16H15ClN4OS |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4OS/c1-22-14-7-5-12(6-8-14)15-19-20-16(21(15)18)23-10-11-3-2-4-13(17)9-11/h2-9H,10,18H2,1H3 |
InChI Key |
KBFSKCKCJZKBFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves the cyclocondensation of appropriate starting materials. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylhydrazine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired triazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Scientific Research Applications
3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
- Halogen vs. Methoxy Groups: The target compound’s 4-methoxyphenyl group likely improves solubility compared to analogues with 4-chlorophenyl (e.g., ).
- Fluorine and Trifluoromethyl Groups: Compounds with fluorinated substituents (e.g., ) exhibit stronger intermolecular interactions (e.g., halogen bonding) but may reduce metabolic stability due to electronegativity .
- Thioether vs. Thione Groups: Unlike triazolethiones (e.g., compound 159 in ), the methylthio group in the target compound may reduce hydrogen-bonding capacity but improve stability against oxidation .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | logP (Predicted) | Molecular Weight | Water Solubility (mg/L) |
|---|---|---|---|
| 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine | 3.8 | 388.88 | 12.5 |
| 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine | 4.2 | 409.26 | 8.7 |
| 3-(3,4-Dimethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine | 3.1 | 402.43 | 22.3 |
Biological Activity
3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a compound of significant interest due to its potential biological activities. This triazole derivative has been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is C16H15ClN4OS, with a molecular weight of 346.8 g/mol. The compound features a triazole ring substituted with both chlorophenyl and methoxyphenyl groups, contributing to its diverse biological properties.
Anti-inflammatory Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit notable anti-inflammatory effects. In recent studies, compounds similar to 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine demonstrated a significant reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) . Specifically, compounds with structural similarities showed a decrease in TNF-α production by approximately 44–60% at higher concentrations.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been well-documented. Compounds similar to 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine have exhibited activity against various Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MICs) for certain triazole derivatives ranged from 12.5 to 50 µg/mL against Enterococcus faecalis . The presence of the methoxy group in the phenyl ring enhances the antimicrobial efficacy.
Anticancer Activity
Triazole derivatives have also shown promise in cancer research. Studies have indicated that mercapto-substituted triazoles possess chemopreventive properties and can inhibit cancer cell proliferation . The specific compound in focus may exhibit similar effects due to its structural characteristics that influence cell signaling pathways involved in cancer progression.
Study on Cytokine Release
In a controlled experiment assessing the biological activity of triazole derivatives including 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine, researchers evaluated cytokine release in PBMC cultures. The study found that certain derivatives significantly modulated cytokine levels, indicating their potential as immunomodulatory agents .
Antimicrobial Testing
Another study focused on the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results highlighted that compounds with similar structures to 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine displayed promising antibacterial activity with low toxicity towards human erythrocytes .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
